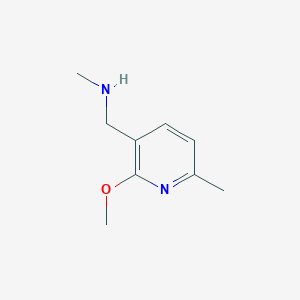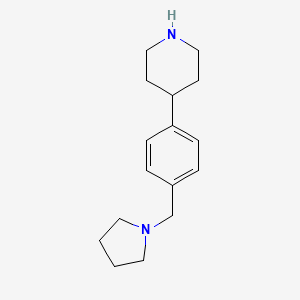
2-Amino-3-(tert-butyl)benzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-3-(tert-butyl)benzonitrile is an organic compound with the molecular formula C11H14N2 It is a derivative of benzonitrile, featuring an amino group at the second position and a tert-butyl group at the third position on the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-(tert-butyl)benzonitrile typically involves the nitration of tert-butylbenzene followed by reduction and subsequent amination. One common method includes the following steps:
Nitration: Tert-butylbenzene is nitrated using a mixture of concentrated nitric acid and sulfuric acid to yield 3-tert-butyl-4-nitrobenzene.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid, resulting in 3-tert-butyl-4-aminobenzene.
Cyanation: Finally, the amino group is converted to a nitrile group through a Sandmeyer reaction, using copper(I) cyanide, yielding this compound.
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to enhance yield and reduce production costs.
Analyse Des Réactions Chimiques
Types of Reactions
2-Amino-3-(tert-butyl)benzonitrile undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to a nitro group using oxidizing agents such as potassium permanganate.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The tert-butyl group can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine in the presence of a catalyst like iron(III) bromide.
Major Products Formed
Oxidation: 2-Nitro-3-(tert-butyl)benzonitrile.
Reduction: 2-Amino-3-(tert-butyl)benzylamine.
Substitution: 2-Amino-3-(tert-butyl)-4-bromobenzonitrile.
Applications De Recherche Scientifique
2-Amino-3-(tert-butyl)benzonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a building block for the development of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 2-Amino-3-(tert-butyl)benzonitrile depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various biochemical effects. The presence of the amino and nitrile groups allows it to participate in hydrogen bonding and other interactions, influencing its activity and selectivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Amino-4-(tert-butyl)benzonitrile
- 2-Amino-5-(tert-butyl)benzonitrile
- 2-Amino-3-(methyl)benzonitrile
Uniqueness
2-Amino-3-(tert-butyl)benzonitrile is unique due to the specific positioning of the tert-butyl group, which can influence its steric and electronic properties. This positioning can affect its reactivity and interactions with other molecules, making it distinct from other similar compounds.
Propriétés
Formule moléculaire |
C11H14N2 |
|---|---|
Poids moléculaire |
174.24 g/mol |
Nom IUPAC |
2-amino-3-tert-butylbenzonitrile |
InChI |
InChI=1S/C11H14N2/c1-11(2,3)9-6-4-5-8(7-12)10(9)13/h4-6H,13H2,1-3H3 |
Clé InChI |
XWEZVGIBUYLPBN-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CC=CC(=C1N)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![5-Oxo-4,5,6,7-tetrahydro-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde](/img/structure/B12954728.png)





![6-Hydroxy-2H-benzo[b][1,4]thiazin-3(4H)-one](/img/structure/B12954756.png)
